(E)-N'-Hydroxy-7-methylisoquinoline-1-carboximidamide
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Overview
Description
(E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide typically involves the reaction of 7-methylisoquinoline-1-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction may also require the presence of a catalyst, such as a base like sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxyisoquinoline-1-carboximidamide
- 7-Methylisoquinoline-1-carboximidamide
- Isoquinoline-1-carboximidamide
Uniqueness
(E)-N’-Hydroxy-7-methylisoquinoline-1-carboximidamide is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, while the methyl group influences its lipophilicity and overall molecular stability. These features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
N'-hydroxy-7-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8-4-5-13-10(9(8)6-7)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
InChI Key |
XGWBFPCROOYYQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origin of Product |
United States |
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